molecular formula C15H14ClNO2S3 B12223607 2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B12223607
M. Wt: 371.9 g/mol
InChI Key: UVCKIFBKGSUONQ-UHFFFAOYSA-N
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Description

2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound with a unique structure that includes a quinoline moiety, a methoxy group, and a chloroacetyl group

Preparation Methods

The synthesis of 2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Formation of the chloroacetyl group: This is typically done through the reaction of the quinoline derivative with chloroacetyl chloride in the presence of a base like pyridine.

    Formation of the sulfanylidenedithiolo group: This involves the reaction of the intermediate with sulfur-containing reagents under specific conditions

Chemical Reactions Analysis

2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The chloroacetyl group can react with nucleophilic sites on proteins, leading to covalent modification and inhibition of enzyme activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death .

Comparison with Similar Compounds

Similar compounds to 2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone include:

Properties

Molecular Formula

C15H14ClNO2S3

Molecular Weight

371.9 g/mol

IUPAC Name

2-chloro-1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C15H14ClNO2S3/c1-15(2)13-12(14(20)22-21-13)9-6-8(19-3)4-5-10(9)17(15)11(18)7-16/h4-6H,7H2,1-3H3

InChI Key

UVCKIFBKGSUONQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CCl)C=CC(=C3)OC)C(=S)SS2)C

Origin of Product

United States

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